molecular formula C13H12F3N5O B1437709 N-(4-Hydroxy-6-methyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine CAS No. 36108-05-1

N-(4-Hydroxy-6-methyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine

Cat. No. B1437709
CAS RN: 36108-05-1
M. Wt: 311.26 g/mol
InChI Key: QSNIXWSCVYGZMC-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-6-methyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine (N4H6M2PG) is an organic compound with a molecular weight of 454.47 g/mol. It is a type of guanidine derivative, which is a cyclic organic compound with a nitrogen atom in the center of the ring structure. N4H6M2PG has been widely studied for its potential applications in various fields, such as the synthesis of pharmaceuticals, the production of biodegradable plastics, and the development of new materials.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Dimeric Crystal Structure : A study by Feng-qi He et al. (2006) described the synthesis of a similar compound, N-(4-methyl-6-oxo-1,6-dihydro-pyrimidin-2-yl)-N′-(2-trifluoromethyl-phenyl)-guanidine, and its dimeric crystal structure. This compound showed weak herbicidal activity (Feng-qi He, Baolei Wang, & Zhengming Li, 2006).

Antifilarial Activity

  • Antifilarial Evaluation : A study by M. Angelo et al. (1983) synthesized a series of N-[4-[[4-alkoxy-3-[(dialkylamino)methyl]phenyl]amino]-2-pyrimidinyl]-N'-phenylguanidines for antifilarial evaluation, demonstrating the potential of pyrimidinyl guanidine derivatives in treating filarial infections (M. Angelo, D. Ortwine, D. Worth, L. M. Werbel, & J. Mccall, 1983).

Enzyme Inhibition Studies

  • Inhibition of Dihydrofolic Reductase : B. R. Baker et al. (1965) investigated the effect of various pyrimidine derivatives, including those with a trifluoromethyl group, on enzymes like dihydrofolic reductase. This study contributes to understanding the biochemical interactions and potential therapeutic applications of these compounds (B. R. Baker & J. Jordaan, 1965).

Pharmaceutical Applications

  • Synthesis of Nilotinib : Wang Cong-zhan (2009) discussed the synthesis of Nilotinib, an antitumor agent, involving a reaction with a trifluoromethylphenylamine derivative. This highlights the role of pyrimidinyl guanidine derivatives in the synthesis of complex pharmaceuticals (Wang Cong-zhan, 2009).

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : A study by N. Srinath et al. (2011) synthesized a variety of 2-amino-4-(3′-methyl-4′-hydroxyphenyl)-6-(substituted) pyrimidines, including those with guanidine hydrochloride, showing significant antimicrobial activity (N. Srinath, Y. R. Prasad, K. Mukkanti, & N. Agarwal, 2011).

Gene Expression Inhibition

  • Inhibition of NF-kappaB and AP-1 Gene Expression : M. Palanki et al. (2000) investigated a series of substituted pyrimidines, including those with a trifluoromethyl group, for their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. This suggests potential applications in regulating gene expression for therapeutic purposes (M. Palanki, P. Erdman, L. M. Gayo-Fung, et al., 2000).

properties

IUPAC Name

2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-1-[3-(trifluoromethyl)phenyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N5O/c1-7-5-10(22)20-12(18-7)21-11(17)19-9-4-2-3-8(6-9)13(14,15)16/h2-6H,1H3,(H4,17,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNIXWSCVYGZMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Hydroxy-6-methyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-Hydroxy-6-methyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine
Reactant of Route 2
N-(4-Hydroxy-6-methyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine
Reactant of Route 3
N-(4-Hydroxy-6-methyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine
Reactant of Route 4
N-(4-Hydroxy-6-methyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine
Reactant of Route 5
N-(4-Hydroxy-6-methyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine
Reactant of Route 6
Reactant of Route 6
N-(4-Hydroxy-6-methyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine

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